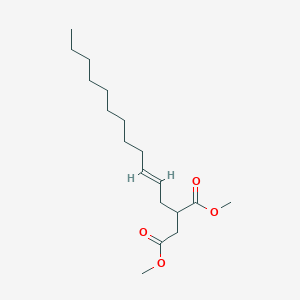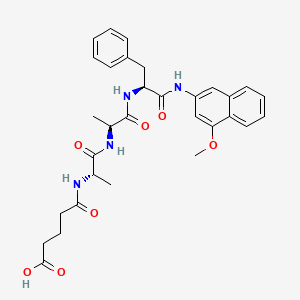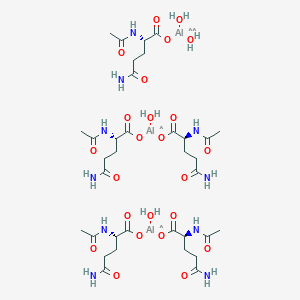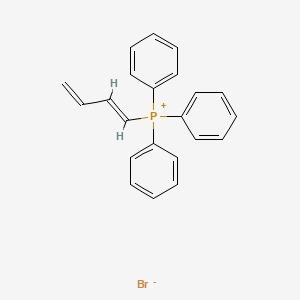
Dimethyl trans-(2-dodecenyl)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl trans-(2-dodecenyl)succinate is an organic compound with the molecular formula C18H32O4 It is a derivative of succinic acid, where two of the hydrogen atoms are replaced by methyl groups and a trans-(2-dodecenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl trans-(2-dodecenyl)succinate typically involves the esterification of succinic acid with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The trans-(2-dodecenyl) group is introduced through a subsequent reaction involving the appropriate alkene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl trans-(2-dodecenyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Dimethyl trans-(2-dodecenyl)succinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl trans-(2-dodecenyl)succinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl succinate
- Dimethyl maleate
- Dimethyl fumarate
Comparison
Dimethyl trans-(2-dodecenyl)succinate is unique due to the presence of the trans-(2-dodecenyl) group, which imparts distinct chemical properties and reactivity. Compared to dimethyl succinate, it has a longer carbon chain and different steric and electronic effects. Dimethyl maleate and dimethyl fumarate, on the other hand, have different geometric configurations and reactivity profiles.
Propriétés
Formule moléculaire |
C18H32O4 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
dimethyl 2-[(E)-dodec-2-enyl]butanedioate |
InChI |
InChI=1S/C18H32O4/c1-4-5-6-7-8-9-10-11-12-13-14-16(18(20)22-3)15-17(19)21-2/h12-13,16H,4-11,14-15H2,1-3H3/b13-12+ |
Clé InChI |
DBVBICACWKCOMI-OUKQBFOZSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/CC(CC(=O)OC)C(=O)OC |
SMILES canonique |
CCCCCCCCCC=CCC(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)






![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)

